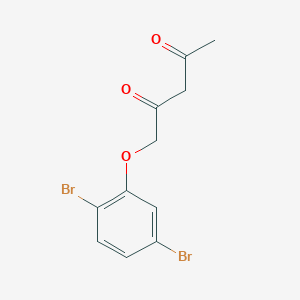
Acetic acid;tetradecane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tetradecane-1,3-diol is a compound that combines the properties of acetic acid and tetradecane-1,3-diol. Acetic acid is a simple carboxylic acid known for its use in vinegar, while tetradecane-1,3-diol is a diol with two hydroxyl groups on a fourteen-carbon chain. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradecane-1,3-diol typically involves the esterification of acetic acid with tetradecane-1,3-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The removal of water formed during the reaction is crucial to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are essential to maximize production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tetradecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tetradecane-1,3-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in acetic acid can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
Acetic acid;tetradecane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetic acid;tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in tetradecane-1,3-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment of biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups on a three-carbon chain.
1,3-Butanediol: A diol with two hydroxyl groups on a four-carbon chain.
Uniqueness
Acetic acid;tetradecane-1,3-diol is unique due to its long carbon chain and the presence of both hydroxyl and carboxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propriétés
Numéro CAS |
824983-70-2 |
|---|---|
Formule moléculaire |
C18H38O6 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
acetic acid;tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h14-16H,2-13H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
OUSJHQXEERSXOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCO)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
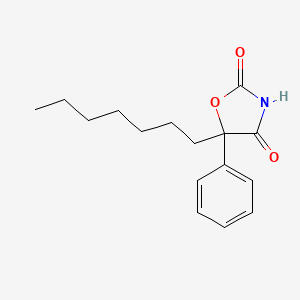
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
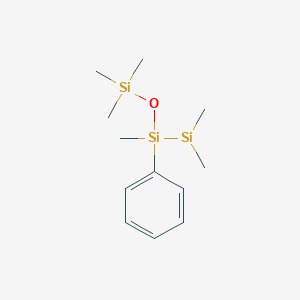
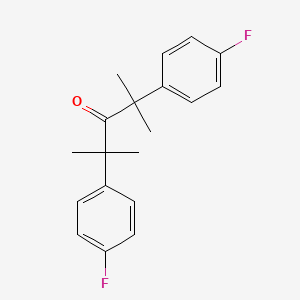

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

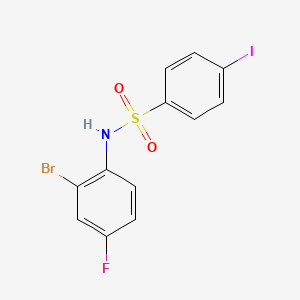
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
